molecular formula C6H8O7 B1195473 D-Glucaro-1,4-lactone CAS No. 389-36-6

D-Glucaro-1,4-lactone

Cat. No.: B1195473
CAS No.: 389-36-6
M. Wt: 192.12 g/mol
InChI Key: XECPAIJNBXCOBO-MMPJQOAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucaro-1,4-lactone is a delta-lactone that is D-glucono-1,4-lactone in which the hydroxy group at position 6 has been oxidised to the corresponding carboxylic acid. It is a delta-lactone and an aldarolactone. It derives from a D-glucono-1,4-lactone. It is a conjugate acid of a this compound(1-).
D-Glucaro-1, 4-lactone, also known as saccharolactone or 1, 4-D-glucarolactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. D-Glucaro-1, 4-lactone is soluble (in water) and a weakly acidic compound (based on its pKa). D-Glucaro-1, 4-lactone can be biosynthesized from D-glucono-1, 4-lactone.

Scientific Research Applications

Inhibition of β-Glucuronidase

D-Glucaro(1,4)lactone, a potent β-glucuronidase inhibitor, has been studied for its selective inhibition properties. It was chemically attached to polyvinylbenzyl chloride to investigate its inhibitory effects on gastrointestinal β-glucuronidase (Sacco, Mcewen, & Calabrese, 1993).

Cancer Prevention and Treatment

  • D-Glucaro-1,4-lactone showed potential in preventing diethylnitrosamine-induced liver cancer in rats, demonstrating positive effects on liver carcinogenesis (Yang et al., 2018).
  • It has been identified for its antiproliferative properties and potential use in cancer prevention, especially as it's found in fruits and vegetables (Walaszek, 1990).

Effect on Metabolism and Gut Bacteria

1,4-GL impacts hypercholesterolemia by altering metabolism and gut bacteria. Its administration led to changes in metabolic profiles and increased probiotic quantities in rats (Xie et al., 2014).

Antioxidant Properties

Excretion and Effects in Rats

This compound was found to be excreted in the bile and urine of rats and affected the biliary secretion of β-glucuronidase after oral administration (Macfadyen & Ho, 1989).

Mechanism of Action and Biological Role

  • The compound's mechanism of action in preventing hypercholesterolemia was explored, emphasizing its antioxidative actions and changes in plasma redox thiol status (Olas et al., 2007).
  • This compound's role in medicine was highlighted, particularly its potential use in cancer prevention and treatment (Żółtaszek et al., 2008).

Properties

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECPAIJNBXCOBO-MMPJQOAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311466
Record name Saccharic acid 1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389-36-6, 5027-63-4
Record name Saccharic acid 1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharolactone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharic acid 1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(tetrahydro-2,3,4-trihydroxy-5-oxofuran-2-yl)glycollic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHAROLACTONE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD5U57BAB
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Record name D-Glucaro-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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